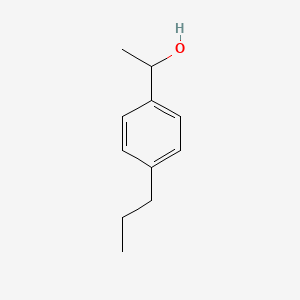
1-(4-Propylphenyl)ethanol
Descripción general
Descripción
1-(4-Propylphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(4-Propylphenyl)ethanol is involved in chemical synthesis processes where its structure and derivatives are studied. For instance, Hashmi et al. (2006) developed a new synthesis procedure for 2-(4-propylphenyl)ethanol, which significantly reduced side-products including this compound. This new procedure enabled efficient purification necessary for muon-spin resonance experiments, and structural details were derived from X-ray structure analysis of a crystalline derivative (Hashmi et al., 2006).
Biocatalysis and Bioreduction
Biocatalytic processes involving compounds similar to this compound are significant in the production of pharmaceutical intermediates. Kavi et al. (2021) optimized the biocatalytic production of (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke, a process crucial for the synthesis of antihistamines. The optimization of culture conditions like pH and temperature was critical for improving bioreduction efficiency (Kavi et al., 2021).
Enantioselective Synthesis
Enantioselective synthesis is a key aspect of research involving this compound and its derivatives. For example, Wieser et al. (1999) synthesized (S)-1-(4-hydroxyphenyl)ethanol using eugenol dehydrogenase from Pseudomonas fluorescens with high enantiomeric excesses, demonstrating the potential for producing enantiomerically pure compounds (Wieser et al., 1999).
Extraction and Purification Processes
This compound-related compounds have been explored in extraction and purification processes. Reis et al. (2006) studied the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, focusing on the effect of additives and solute permeation, which is important for wastewater treatment and environmental applications (Reis et al., 2006).
Pharmaceutical Intermediates
Compounds like this compound are used as intermediates in pharmaceutical synthesis. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of a related compound, which is an intermediate in chemokine antagonist drugs. This study highlights the application in creating pharmaceuticals with high enantiomeric excess (Chen et al., 2019).
Propiedades
IUPAC Name |
1-(4-propylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFDBUEQBAWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




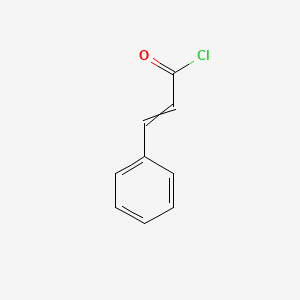

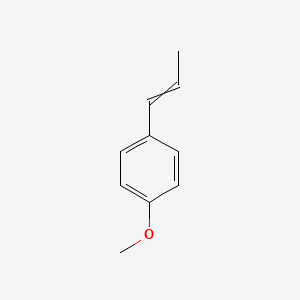
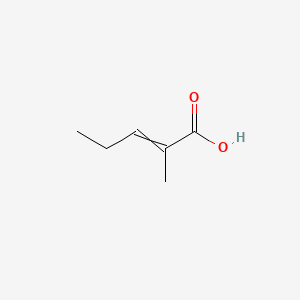
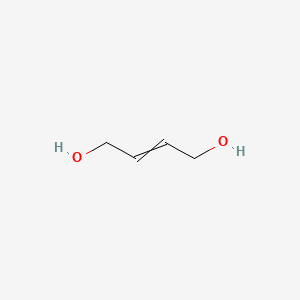
![3-[3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B7806559.png)
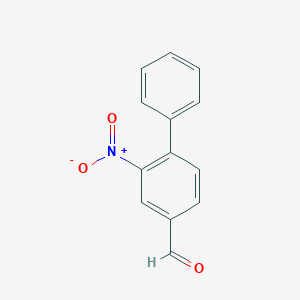
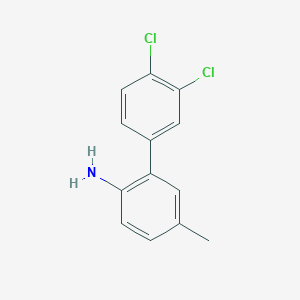
![1-[2-(3,4-Dichlorophenyl)phenyl]ethan-1-one](/img/structure/B7806583.png)

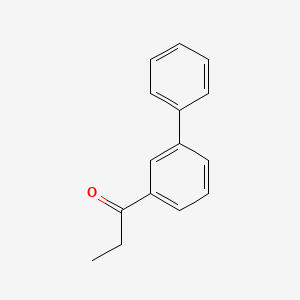
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)
![3-[(4-Chlorophenyl)methylazaniumyl]propanoate](/img/structure/B7806618.png)